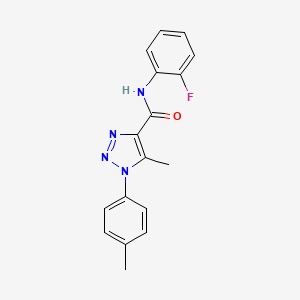
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as AZD6244, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. It has been extensively studied for its potential applications in cancer treatment, due to its ability to block the activity of the extracellular signal-regulated kinase (ERK) pathway, which is often overactive in cancer cells.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-fluoroaniline with 4-methylphenylacetylene to form 2-fluoro-N-(4-methylphenyl)aniline. This intermediate is then reacted with methyl propiolate to form N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. Finally, this acid is converted to the desired amide by reaction with ammonia or an amine in the presence of a coupling agent such as EDCI or HATU.
Starting Materials
2-fluoroaniline, 4-methylphenylacetylene, methyl propiolate, ammonia or an amine, coupling agent (e.g. EDCI or HATU)
Reaction
Step 1: Reaction of 2-fluoroaniline with 4-methylphenylacetylene in the presence of a palladium catalyst to form 2-fluoro-N-(4-methylphenyl)aniline., Step 2: Reaction of 2-fluoro-N-(4-methylphenyl)aniline with methyl propiolate in the presence of a base such as potassium carbonate to form N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid., Step 3: Conversion of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid to the desired amide by reaction with ammonia or an amine in the presence of a coupling agent such as EDCI or HATU.
Wirkmechanismus
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide works by inhibiting the activity of the MEK kinase, which is upstream of the ERK pathway. This results in the inhibition of ERK phosphorylation and downstream signaling, which ultimately leads to the inhibition of cell growth and proliferation. In addition, N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis (cell death) in cancer cells.
Biochemische Und Physiologische Effekte
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit the expression of several genes that are involved in cell growth and proliferation, including cyclin D1 and c-Myc. In addition, it has been shown to induce the expression of genes that are involved in apoptosis, including Bax and caspase-3.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is its ability to selectively target the ERK pathway, which is often overactive in cancer cells. This makes it a promising candidate for cancer treatment, as it has the potential to inhibit the growth of cancer cells while leaving normal cells unharmed. However, one of the main limitations of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of combination therapies that include N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective MEK inhibitors that can overcome the limitations of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Finally, there is interest in the development of N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide-based therapies for other diseases that are associated with dysregulated ERK signaling, such as neurofibromatosis type 1 and Noonan syndrome.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in cancer treatment, due to its ability to block the activity of the ERK pathway, which is often overactive in cancer cells. It has been shown to inhibit the growth of a wide range of cancer cell lines, including melanoma, pancreatic, colon, and lung cancer cells. In addition, it has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-7-9-13(10-8-11)22-12(2)16(20-21-22)17(23)19-15-6-4-3-5-14(15)18/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBGBAJEGVGCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

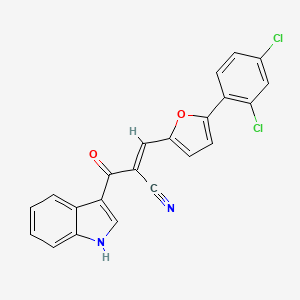
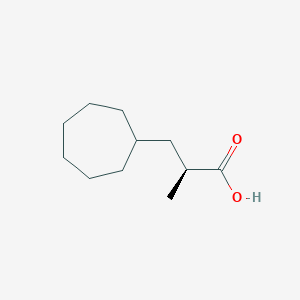
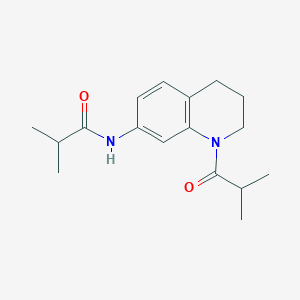
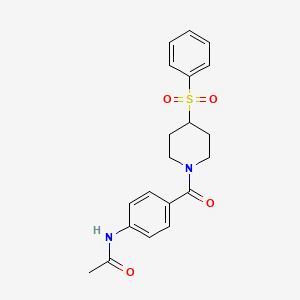
![(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2852898.png)
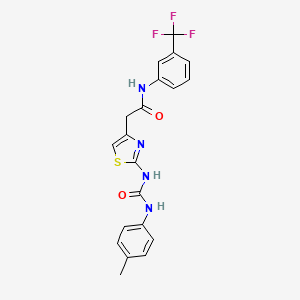
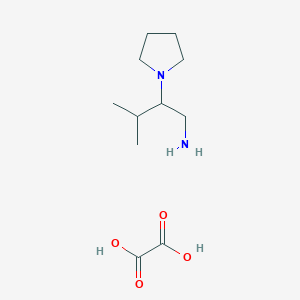
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2852905.png)
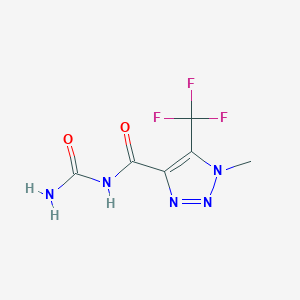
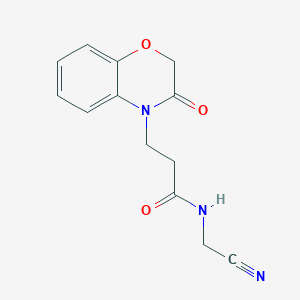
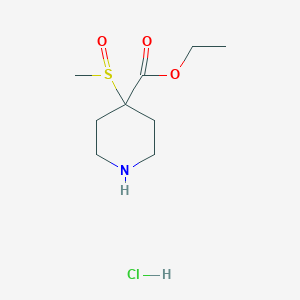
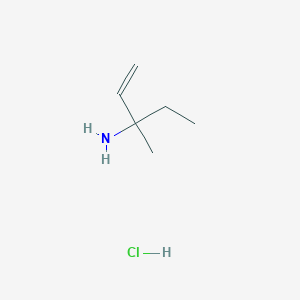
![N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B2852912.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2852913.png)